Fosveset
Overview
Description
Preparation Methods
The synthesis of gadofosveset trisodium involves multiple steps. The process begins with the preparation of a stable gadolinium diethylenetriaminepentaacetic acid chelate, which is then substituted with a diphenylcyclohexylphosphate group . The chemical synthesis involves six steps, followed by purification through reverse phase chromatography. The solution is then concentrated by wiped-film evaporation, and the product is ultra-filtered. Finally, gadothis compound trisodium is isolated by spray-drying .
Chemical Reactions Analysis
Gadofosveset trisodium undergoes various chemical reactions, including chelation and binding reactions. The compound forms a linear ionic chelate that binds strongly but reversibly to human serum albumin . This binding limits the free drug’s extravasation into the extravascular space. The major product formed from these reactions is the gadothis compound-albumin complex, which enhances the magnetic resonance signal .
Scientific Research Applications
Gadofosveset trisodium has several scientific research applications, particularly in the field of medical imaging. It is used as a contrast agent in magnetic resonance angiography to evaluate aortoiliac occlusive disease in adults with peripheral vascular disease . The compound’s ability to bind to serum albumin results in longer vascular residence time and increased signal intensity, making it a valuable tool for diagnosing vascular disorders . Additionally, gadothis compound trisodium has been used in research to study the pharmacokinetics and safety profiles of contrast agents .
Mechanism of Action
The mechanism of action of gadofosveset trisodium involves its reversible binding to endogenous serum albumin. This binding increases the magnetic resonance relaxivity of the compound and decreases the relaxation time of water protons, resulting in an increase in signal intensity (brightness) of blood .
Comparison with Similar Compounds
Gadofosveset trisodium is unique compared to other gadolinium-based contrast agents due to its strong binding to human serum albumin. This binding increases the T1 relaxivity of blood by a greater degree than standard extracellular contrast agents such as gadopentetate dimeglumine . Other similar compounds include gadopentetate dimeglumine and gadoteridol, but gadothis compound trisodium’s ability to provide high-resolution imaging with a single low-dose injection sets it apart .
Properties
IUPAC Name |
2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N3O14P/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPWFTXPYJYSS-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OP(=O)(O)OCC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1OP(=O)(O)OC[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N3O14P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027787 | |
Record name | Fosveset | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193901-91-6 | |
Record name | Fosveset [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193901916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosveset | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4, 4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis (carboxymethyl)amino]ethyl]amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSVESET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBR90FN3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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